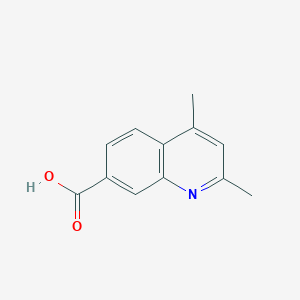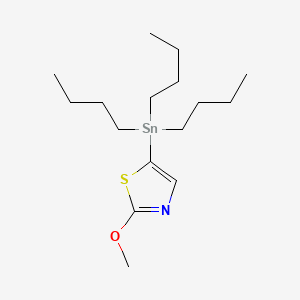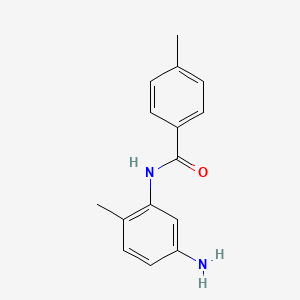
N-(5-amino-2-méthylphényl)-4-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-methylphenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-amino-2-methylphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-methylphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de "N-(5-amino-2-méthylphényl)-4-méthylbenzamide" ont été synthétisés et étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ces composés ont montré une activité in vitro contre des souches de bactéries et de champignons isolées cliniquement. La présence du groupe azométhine (-C=N-) dans ces molécules est significative dans les systèmes biologiques, car il joue un rôle dans les réactions de transamination et de racémisation .
Propriétés antioxydantes
Certains dérivés de "this compound" ont démontré une bonne activité antioxydante. Ceci est mesuré par des méthodes telles que l'essai de piégeage des radicaux diphenylpicrylhydrazyl (DPPH). Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, qui peut conduire à des maladies chroniques .
Potentiel antitumoral et anticancéreux
Les bases de Schiff, qui sont une classe de composés pouvant être dérivés de "this compound", ont rapporté des activités antitumorales et anticancéreuses. Ces activités sont attribuées à leur capacité à interférer avec la prolifération des cellules cancéreuses .
Conception et développement de médicaments
La flexibilité structurelle de "this compound" permet la synthèse d'une large gamme de bases de Schiff. Ces bases sont utilisées en chimie médicinale pour la conception de nouveaux médicaments, notamment en raison de leur nature stable lorsqu'elles sont formées à partir d'aldéhydes ou de cétones aromatiques .
Études mécanistiques dans les systèmes biochimiques
Les composés contenant un groupe azométhine, tels que "this compound", sont importants pour élucider les mécanismes des réactions biochimiques. Ils fournissent des informations sur les processus de transamination et de racémisation qui se produisent dans les organismes vivants .
Activité antibactérienne à large spectre
La recherche sur les bases de Schiff dérivées de "this compound" a montré un large spectre d'activité antibactérienne. Ceci est particulièrement important dans le contexte de la résistance croissante aux antibiotiques, car ces composés pourraient potentiellement offrir des options de traitement alternatives .
Mécanisme D'action
Target of Action
Similar compounds have been known to inhibit protein kinase c (pkc) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
If it indeed targets PKC like its analogs , it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus altering cellular processes.
Biochemical Pathways
If it acts as a PKC inhibitor , it could impact a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation, as PKC plays a role in these pathways.
Pharmacokinetics
The compound is predicted to have a melting point of 133-135°C and a boiling point of 537.3±60.0 °C . It is slightly soluble in DMSO and methanol , which could impact its absorption and distribution in the body.
Result of Action
If it acts as a PKC inhibitor , it could potentially alter a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation.
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFDGVUHIXZJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586137 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905810-25-5 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905810-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
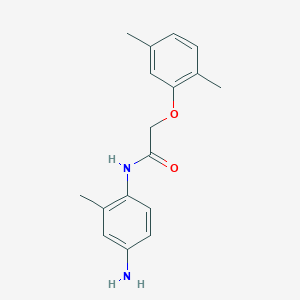




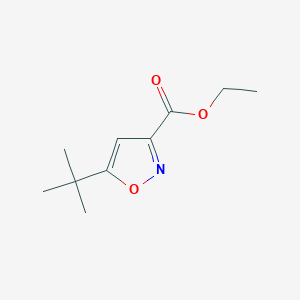

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
